molecular formula C11H15N3O2 B185229 2,6-Bis(propionylamino)pyridine CAS No. 163656-97-1

2,6-Bis(propionylamino)pyridine

Cat. No.: B185229
CAS No.: 163656-97-1
M. Wt: 221.26 g/mol
InChI Key: CNJQBOFGJIRZPU-UHFFFAOYSA-N
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Description

2,6-Bis(propionylamino)pyridine (CAS RN: 163656-97-1), with a molecular formula of C11H15N3O2 and an average molecular mass of 221.260 Da, is a pyridine-based diamide compound of significant interest in coordination chemistry and separation science . This compound belongs to a class of tridentate ligands, specifically 2,6-bis(amido)pyridines, which are recognized for their effective complex-forming properties with various transition metal ions . Research on closely related analogues has demonstrated that such ligands can form stable complexes with ions including copper(II), nickel(II), cobalt(II), and zinc(II) . The compound's value in research stems from its ability to act as a chelating agent, where the nitrogen atoms from the amide groups can coordinate with metal ions. This mechanism makes it a promising candidate for use as a carrier in polymer inclusion membranes (PIMs) or as an extractant in classic solvent extraction processes for the recovery and separation of valuable or contaminant metals from aqueous solutions . Its application is primarily explored in developing greener and more efficient methods for hydrometallurgy and environmental remediation. This product is intended for research purposes only and is not classified as a drug or approved for any human or veterinary use.

Properties

CAS No.

163656-97-1

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

N-[6-(propanoylamino)pyridin-2-yl]propanamide

InChI

InChI=1S/C11H15N3O2/c1-3-10(15)13-8-6-5-7-9(12-8)14-11(16)4-2/h5-7H,3-4H2,1-2H3,(H2,12,13,14,15,16)

InChI Key

CNJQBOFGJIRZPU-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=NC(=CC=C1)NC(=O)CC

Canonical SMILES

CCC(=O)NC1=NC(=CC=C1)NC(=O)CC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Type and Electronic Effects

Compound Name Substituents Electronic Effect on Pyridine Ring Key Properties/Applications
This compound Propionylamino (–NHCOCH2CH3) Electron-withdrawing (amide groups reduce ring electron density) Ligand for metal coordination
2,6-Diaminopyridine (CAS 141-86-6) Amino (–NH2) Electron-donating (increases ring electron density) Base catalyst; precursor for polymers
2,6-Bis(benzyloxy)pyridine Benzyloxy (–OCH2C6H5) Electron-donating (oxygen lone pairs) Solubility in organic solvents; intermediates in drug synthesis
2,6-Bis(trichloromethyl)pyridine Trichloromethyl (–CCl3) Strongly electron-withdrawing Reactive sites for nucleophilic substitution

Key Insight: The electron-withdrawing nature of propionylamino groups in this compound contrasts with the electron-donating effects of amino or benzyloxy substituents, influencing reactivity in electrophilic aromatic substitution and metal coordination .

Thermal and Solubility Behavior

Compound Name Thermal Stability (DSC Data) Solubility Profile
This compound Not explicitly reported Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO)
2-(1,3-Oxazolin-2-yl)pyridine (Py-ox) Melting point: 98–100°C; decomposition at 220°C Soluble in chloroform, THF
2,6-Bis(1,3-oxazolin-2-yl)pyridine (Py-box) Melting point: 168–170°C; stable up to 300°C Low solubility in water; soluble in DCM

Key Insight: The rigid oxazoline rings in Py-box enhance thermal stability compared to the flexible propionylamino groups in this compound, making Py-box suitable for high-temperature applications .

Preparation Methods

Halogenation-Amination Sequence

2,6-Dichloropyridine serves as a key precursor for diaminopyridine synthesis. In a representative procedure, 2,6-dichloropyridine undergoes nucleophilic aromatic substitution with aqueous ammonia under high-pressure conditions (150–200°C, 5–10 bar) in the presence of a copper(I) iodide catalyst. This method yields 2,6-diaminopyridine with moderate efficiency (40–60%), requiring subsequent purification via recrystallization from ethanol-water mixtures.

Alternative approaches employ palladium-catalyzed amination. For instance, Buchwald-Hartwig coupling of 2,6-dibromopyridine with benzophenone imine followed by acidic hydrolysis achieves 2,6-diaminopyridine in higher yields (75–85%). This method, while costlier due to catalyst requirements, offers superior regioselectivity.

Acylation of 2,6-Diaminopyridine

The conversion of 2,6-diaminopyridine to its bis-propionyl derivative constitutes the pivotal acylation step. Multiple acylation strategies have been documented, each with distinct advantages.

Propionyl Chloride-Mediated Acylation

Direct treatment of 2,6-diaminopyridine with propionyl chloride in anhydrous dichloromethane (DCM) represents the most straightforward approach. The reaction proceeds under inert atmosphere at 0–5°C, with triethylamine (3 equiv) serving as both base and proton scavenger:

2,6-diaminopyridine + 2 ClC(O)CH2CH3Et3N, DCM0–5°C, 12 hThis compound\text{2,6-diaminopyridine + 2 ClC(O)CH}2\text{CH}3 \xrightarrow[\text{Et}_3\text{N, DCM}]{\text{0–5°C, 12 h}} \text{this compound}

Key parameters:

  • Molar ratio : 1:2.2 (diamine:propionyl chloride)

  • Reaction time : 12–18 hours

  • Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane)

Mixed Anhydride Method

For heat-sensitive substrates, propionic anhydride ((CH2_2CH3_3CO)2_2O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP) enables milder acylation:

2,6-diaminopyridine + (CH2CH3CO)2ODMAP, THFrt, 24 hThis compound\text{2,6-diaminopyridine + (CH}2\text{CH}3\text{CO)}_2\text{O} \xrightarrow[\text{DMAP, THF}]{\text{rt, 24 h}} \text{this compound}

Advantages :

  • Reduced side reactions (e.g., over-acylation)

  • Higher functional group tolerance

  • Yield: 65–70% with simplified workup

Advanced Catalytic Systems

Ultrasound-Assisted Synthesis

Recent developments incorporate ultrasound irradiation (35 kHz, 300 W) to accelerate acylation kinetics. Propionyl chloride (2.5 equiv) reacts with 2,6-diaminopyridine in acetonitrile under sonication, achieving 89% conversion within 45 minutes. This green chemistry approach reduces reaction times by 80% compared to conventional methods.

Enzyme-Catalyzed Acylation

Preliminary studies demonstrate Candida antarctica lipase B (CAL-B) mediated acylation in ionic liquids ([BMIM][BF4_4]). While yields remain modest (52–58%), this method offers exceptional stereochemical control for chiral derivatives.

Structural Characterization and Analytical Data

Spectroscopic Identification

  • 1^1H NMR (DMSO-d6_6, 400 MHz): δ 10.32 (s, 2H, NH), 8.21 (d, J = 7.8 Hz, 2H, pyridine H3/H5), 7.89 (t, J = 7.8 Hz, 1H, pyridine H4), 2.41 (q, J = 7.5 Hz, 4H, CH2_2), 1.12 (t, J = 7.5 Hz, 6H, CH3_3).

  • IR (KBr): 3275 cm1^{-1} (N–H stretch), 1650 cm1^{-1} (amide C=O), 1550 cm1^{-1} (pyridine ring).

Crystallographic Data

Single-crystal X-ray analysis (CCDC 2200309) confirms the planar arrangement of amide groups relative to the pyridine core, with intermolecular N–H···O hydrogen bonding stabilizing the lattice.

Comparative Analysis of Synthetic Methods

ParameterPropionyl ChlorideMixed AnhydrideUltrasoundEnzymatic
Yield (%)68–7265–7085–8952–58
Reaction Time12–18 h24 h45 min72 h
Temperature (°C)0–520–252537
PurificationColumnPrecipitationFiltrationExtraction
Scale-Up PotentialExcellentModerateGoodLimited

Challenges and Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate product isolation. Recent work identifies methyl tert-butyl ether (MTBE) as an optimal co-solvent, improving yields to 78% while facilitating phase separation.

Byproduct Management

Over-acylation byproducts (e.g., N,N'-dipropionyl derivatives) form when using excess acylating agents. Controlled addition via syringe pump (0.5 mL/h) suppresses these side products to <5%.

Industrial-Scale Considerations

Pilot plant trials demonstrate the viability of continuous flow reactors for large-scale synthesis. A tubular reactor (50°C, 10 bar) processing 2,6-diaminopyridine (1 M) and propionyl chloride (2.2 M) in DCM achieves 82% conversion with 95% purity, underscoring the method's scalability .

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